molecular formula C11H15NO3 B14278956 L-Serine, O-(2-phenylethyl)-

L-Serine, O-(2-phenylethyl)-

Cat. No.: B14278956
M. Wt: 209.24 g/mol
InChI Key: ANWLXKXJHUMONT-JTQLQIEISA-N
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Description

L-Serine, O-(2-phenylethyl)-: is a derivative of the amino acid L-serine, where the hydroxyl group of serine is esterified with a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: One common method involves the esterification of L-serine with 2-phenylethanol.

    Fermentation: Another method involves the use of genetically modified microorganisms that can produce L-serine derivatives through fermentation processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-Serine, O-(2-phenylethyl)- can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester linkage, converting it back to the original alcohol and acid components.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base catalyst.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols and acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness:

    L-Serine, O-(2-phenylethyl)-: is unique due to its esterified structure, which imparts distinct chemical properties and biological activities compared to its parent compound and other derivatives.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-amino-3-(2-phenylethoxy)propanoic acid

InChI

InChI=1S/C11H15NO3/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1

InChI Key

ANWLXKXJHUMONT-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCOCC(C(=O)O)N

Origin of Product

United States

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